molecular formula C23H19ClF2N4O B15025104 N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B15025104
M. Wt: 440.9 g/mol
InChI Key: KLLRDOMLAKUAOZ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl, difluoromethyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield the desired 7-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives . Alternatively, the use of trifluoroacetic acid can lead to the formation of 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C23H19ClF2N4O

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H19ClF2N4O/c1-14-2-6-16(7-3-14)19-12-20(21(25)26)30-22(29-19)18(13-28-30)23(31)27-11-10-15-4-8-17(24)9-5-15/h2-9,12-13,21H,10-11H2,1H3,(H,27,31)

InChI Key

KLLRDOMLAKUAOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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